

# An In-depth Technical Guide to 4,4-Dimethoxybutan-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4,4-Dimethoxybutan-2-ol**

Cat. No.: **B042899**

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A comprehensive overview of the molecular properties of 4,4-Dimethoxybutan-2-one, a versatile ketone compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

**Initial Clarification:** This guide provides information on 4,4-Dimethoxybutan-2-one. The initial topic requested was "**4,4-Dimethoxybutan-2-ol**". However, extensive database searches yielded no readily available information for the "-ol" compound, suggesting it may be a less common or potentially misidentified substance. In contrast, "4,4-Dimethoxybutan-2-one" is a well-documented compound. Given the similarity in nomenclature, it is highly probable that the intended compound of interest was the ketone.

## Molecular Identity and Properties

4,4-Dimethoxybutan-2-one is a ketone with the CAS number 5436-21-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is also known by several synonyms, including Acetylacetaldehyde dimethyl acetal and 1,1-Dimethoxy-3-butanone.[\[1\]](#)[\[2\]](#)[\[5\]](#)

The molecular and physical properties of 4,4-Dimethoxybutan-2-one are summarized in the table below.

Property	Value
Molecular Formula	C6H12O3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	132.16 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid <a href="#">[5]</a> <a href="#">[8]</a>
Density	0.996 g/mL at 25 °C <a href="#">[7]</a>
Boiling Point	178.0 °C at 760 mmHg <a href="#">[1]</a>
Melting Point	-83.0 °C <a href="#">[1]</a>
Flash Point	49.4 °C <a href="#">[3]</a>
Refractive Index	1.414 (n20/D) <a href="#">[7]</a>
Solubility	Soluble in organic solvents; decomposes in water <a href="#">[3]</a> <a href="#">[8]</a>

## Structural Information

The structure of 4,4-Dimethoxybutan-2-one consists of a four-carbon butane chain with a ketone group at the second position and two methoxy groups at the fourth position.

- SMILES: CC(=O)CC(OC)OC[\[1\]](#)[\[5\]](#)
- InChI: InChI=1S/C6H12O3/c1-5(7)4-6(8-2)9-3/h6H,4H2,1-3H3[\[1\]](#)[\[5\]](#)[\[7\]](#)

Due to the nature of the request focusing on fundamental chemical properties, detailed experimental protocols, signaling pathways, and logical relationship diagrams are not applicable. The provided data is based on established chemical information.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4-Dimethoxybutan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042899#4-4-dimethoxybutan-2-ol-molecular-weight-and-formula>]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)